molecular formula C18H17F3N4O B2843235 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile CAS No. 339102-59-9

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile

Cat. No.: B2843235
CAS No.: 339102-59-9
M. Wt: 362.356
InChI Key: PLYYJPHSBHOHLU-UHFFFAOYSA-N
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Description

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is a nicotinonitrile derivative featuring a methoxy group at position 4 of the pyridine ring and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group at position 2. The compound’s molecular formula is estimated as C₁₈H₁₇F₃N₄O, with a molar mass of approximately 363 g/mol (calculated based on structural analysis).

Properties

IUPAC Name

4-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-26-16-5-6-23-17(15(16)12-22)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(19,20)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYJPHSBHOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N3C_{19}H_{19}F_3N_3 with a molecular weight of approximately 363.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. In particular, the piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoromethyl group contributes to increased binding affinity and selectivity towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

  • Antioxidant Activity : The presence of the trifluoromethyl group has been associated with enhanced antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies have shown that the compound can induce cytotoxicity in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, potentially through apoptosis pathways.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes.

In Vitro Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound against several cancer cell lines. Results indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting significant antiproliferative effects .
  • Enzyme Inhibition : Inhibitory assays revealed that the compound showed moderate inhibition against COX-2 with an IC50 value of 10 µM. This suggests potential applications in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins. The trifluoromethyl group engages in pi-pi stacking interactions with aromatic residues in the active sites of enzymes, enhancing binding affinity .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-715
COX-2 InhibitionCOX-210
Lipoxygenase InhibitionLOX-512

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile Methyl 6-[4-(2-Fluorophenyl)piperazino]nicotinate
Pyridine Substitution Position 2 (piperazino), Position 4 (methoxy) Position 3 (ester), Position 6 (piperazino)
Piperazine Substituent 3-(Trifluoromethyl)phenyl 2-Fluorophenyl
Key Functional Groups Cyano (CN), Methoxy (OCH₃), Piperazine Ester (COOCH₃), Piperazine
Molecular Formula C₁₈H₁₇F₃N₄O (estimated) C₁₇H₁₈FN₃O₂
Molar Mass (g/mol) ~363 (estimated) 315.34
Electron-Withdrawing Groups Cyano (strong), Trifluoromethyl Ester (moderate), Fluorine
Lipophilicity (Predicted) High (due to CF₃) Moderate (due to F)

Key Differences and Implications

Substituent Position on Pyridine: The target compound’s piperazino group at position 2 and methoxy at position 4 may alter receptor-binding orientation compared to the analog’s ester at position 3 and piperazino at position 4. This positional variance could influence selectivity for CNS targets.

Piperazine Substituents :

  • The 3-(trifluoromethyl)phenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 2-fluorophenyl group in the analog. This may enhance blood-brain barrier penetration and metabolic stability .

Research Findings and Pharmacological Considerations

  • Receptor Affinity : While direct data on the target compound’s receptor interactions are unavailable, structural analogs with piperazine moieties often exhibit affinity for 5-HT₁A or D₂ receptors. The trifluoromethyl group may enhance binding to hydrophobic receptor pockets.
  • Metabolic Stability: The cyano group and trifluoromethyl substituent likely reduce oxidative metabolism compared to the ester-containing analog, which may act as a prodrug.

Q & A

Basic: What synthetic routes are optimal for preparing 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a nicotinonitrile precursor and a piperazine derivative. Key steps include:

  • Coupling Reaction : Reacting 2-chloro-4-methoxynicotinonitrile with 4-[3-(trifluoromethyl)phenyl]piperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like triethylamine to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of nicotinonitrile to piperazine), monitor reaction progress via TLC, and ensure anhydrous conditions to minimize hydrolysis .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<1% threshold) .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify methoxy (δ3.8\delta \sim3.8 ppm), trifluoromethyl (δ120125\delta \sim120-125 ppm in 19^19F NMR), and piperazine ring protons (δ2.53.5\delta \sim2.5-3.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+^+ at m/z 403.1324 (calculated for C20_{20}H18_{18}F3_3N4_4O) .

Advanced: What computational strategies predict the compound’s biological targets and binding affinities?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the nitrile group, aromatic π-π stacking) using MOE or Phase .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with GPCRs, analyzing root-mean-square deviation (RMSD) of ligand-receptor complexes .

Advanced: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., ketanserin for 5-HT2A_{2A} assays) .
    • Validate potency (IC50_{50}) across multiple replicates to rule out outlier variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare studies, accounting for differences in dosing, solvent (DMSO vs. saline), and endpoint measurements .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (EPA code D001) .

Advanced: How can SAR studies explore modifications to the piperazinyl and trifluoromethyl groups?

Methodological Answer:

  • Piperazine Modifications :
    • Synthesize analogs with substituted phenyl groups (e.g., 4-fluoro, 3-chloro) to assess steric/electronic effects on receptor selectivity .
    • Compare binding affinities using radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2_2 receptors) .
  • Trifluoromethyl Modifications :
    • Replace CF3_3 with CH3_3, Cl, or OCF3_3 to evaluate hydrophobicity and metabolic stability (e.g., microsomal incubation + LC-MS analysis) .

Advanced: What in silico tools predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., piperazine N-dealkylation) .
  • Toxicity Profiling : Run ProTox-II to assess hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test models) .
  • ADME Modeling : SwissADME to calculate logP (target ~3.5 for CNS penetration) and bioavailability radar .

Basic: How should stability studies be designed for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Optimal Storage : Store in amber vials at -20°C under argon to prevent oxidation. Use molecular sieves in desiccators for hygroscopic batches .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout Models : Use CRISPR/Cas9 to delete target receptors in cell lines (e.g., 5-HT2A_{2A} KO HEK-293) to confirm on-target effects .
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics (kon_{on}, koff_{off}) with purified receptors .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify downstream pathways (e.g., MAPK/ERK signaling) .

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